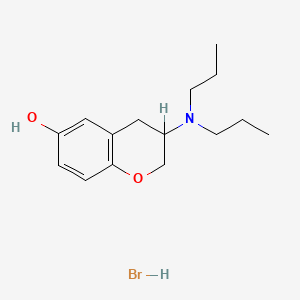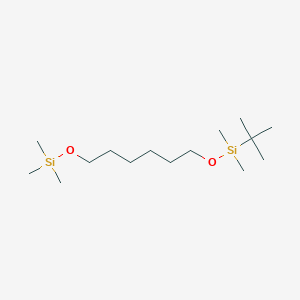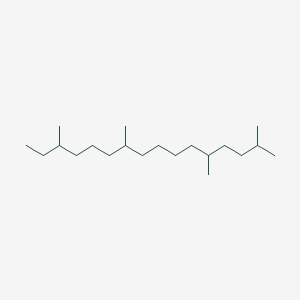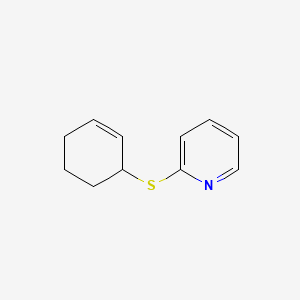![molecular formula C13H9NO2S2 B14319235 2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 113168-30-2](/img/structure/B14319235.png)
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione is a heterocyclic compound that combines a naphthoquinone skeleton with a thiazole ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S2Cl2) and DABCO in chlorobenzene. This reaction proceeds through the formation of intermediate compounds, which are then treated with triethylamine to yield the desired thiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as benzylamine, morpholine, and piperidine are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione involves its interaction with cellular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exerting its antimicrobial effects . In cancer cells, it may interact with DNA topoisomerases, enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
- 2-(Methylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione
- 2-(Piperazin-1-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione
- 3-Methyl-2-(methylimino)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
Uniqueness
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione is unique due to its ethylsulfanyl group, which may confer distinct biological activities compared to its methylsulfanyl and piperazinyl analogs. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development .
特性
CAS番号 |
113168-30-2 |
|---|---|
分子式 |
C13H9NO2S2 |
分子量 |
275.4 g/mol |
IUPAC名 |
2-ethylsulfanylbenzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C13H9NO2S2/c1-2-17-13-14-9-10(15)7-5-3-4-6-8(7)11(16)12(9)18-13/h3-6H,2H2,1H3 |
InChIキー |
KWXVBZCYHWJPRH-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC2=C(S1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)

![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)


![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)

![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)

